molecular formula C23H23FN4O3S B2589568 N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 1005308-08-6

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B2589568
CAS RN: 1005308-08-6
M. Wt: 454.52
InChI Key: HISKUDUXIJISLF-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a complex organic molecule. It contains several functional groups including a piperazine ring, a thiazole ring, a methoxy group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the piperazine ring, thiazole ring, and amide group would likely contribute to the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, thiazole ring, and amide group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. In vitro studies have explored its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mechanism of action and potential as an antimicrobial agent is crucial for combating bacterial infections .

Thiazole Chemistry

Thiazoles play a significant role in drug discovery. The compound’s synthesis via Hantzsch reaction highlights its relevance in this field. Many drugs, including antiretrovirals, antineoplastics, and antifungals, are derived from thiazole scaffolds. Researchers continue to explore novel thiazole-based compounds for various therapeutic applications .

Antiviral Radiotracer Development

In the realm of positron emission tomography (PET), researchers have synthesized a radiotracer based on a similar compound. Specifically, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide has been developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat brains. This work contributes to understanding brain function and disease progression .

Drug Design and Optimization

The presence of the thiazole moiety in the compound offers opportunities for rational drug design. Researchers explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and binding affinity. By fine-tuning the structure, they aim to develop more effective therapeutic agents .

Potential Anticancer Properties

While not directly studied for cancer treatment, compounds with similar structural features have demonstrated anticancer activity. Researchers may investigate whether this compound exhibits any inhibitory effects on cancer cell growth or metastasis. Its potential as an adjunct therapy warrants further exploration .

Combination Therapy

Considering the compound’s antibacterial and antiviral properties, researchers might explore its use in combination therapy. Combining it with existing drugs could enhance treatment outcomes, reduce resistance, and improve patient care. Investigating synergistic effects is an exciting avenue for future research .

Future Directions

Future research could focus on exploring the potential biological activity of this compound, particularly given the presence of functional groups found in other biologically active molecules .

properties

IUPAC Name

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3S/c1-31-20-8-2-16(3-9-20)22(30)26-23-25-18(15-32-23)14-21(29)28-12-10-27(11-13-28)19-6-4-17(24)5-7-19/h2-9,15H,10-14H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISKUDUXIJISLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

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